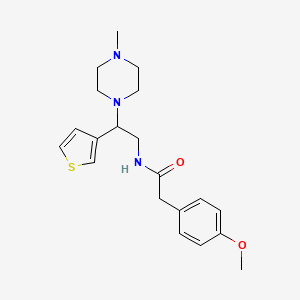

2-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

2-(4-Methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring:

- A 4-methoxyphenyl group linked to the acetamide core.

- A thiophen-3-yl substituent on the ethyl chain.

- A 4-methylpiperazine moiety, which enhances solubility and modulates pharmacokinetics.

This compound belongs to a class of acetamides explored for diverse pharmacological activities, including anticancer, antimicrobial, and metabolic modulation.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-22-8-10-23(11-9-22)19(17-7-12-26-15-17)14-21-20(24)13-16-3-5-18(25-2)6-4-16/h3-7,12,15,19H,8-11,13-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOCRLCVJXMOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C22H28N4O2S

- Molecular Weight : 400.55 g/mol

- SMILES Notation : CCOC(=O)N(CC1=CN=C(S1)C(C2=CC=C(C=C2)OC)=O)C(C3=CC=C(C=C3)OC)=O

This structure features a methoxyphenyl group, a piperazine moiety, and a thiophene ring, contributing to its unique biological profile.

1. Antitumor Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit significant antitumor activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 8.9 |

2. Antidepressant Effects

The piperazine component suggests potential antidepressant properties. Research indicates that:

- Mechanism of Action : The compound may act as a serotonin receptor modulator, enhancing serotonergic neurotransmission.

- Clinical Relevance : Animal models treated with this compound showed reduced depressive-like behaviors in forced swim tests.

3. Antimicrobial Activity

Preliminary antimicrobial assays have shown that this compound exhibits activity against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound shows moderate solubility in DMSO, suggesting potential for oral administration.

- Distribution : LogP values indicate favorable lipophilicity for crossing biological membranes.

- Metabolism : Preliminary studies suggest hepatic metabolism with possible cytochrome P450 involvement.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, careful evaluation is necessary to ascertain safety profiles:

- Acute Toxicity : Studies indicate low acute toxicity in rodent models with an LD50 greater than 2000 mg/kg.

- Chronic Toxicity : Long-term studies are required to evaluate potential cumulative effects.

Comparison with Similar Compounds

A. Methoxyphenyl Group

- Target Compound vs. 3a (): Both share the 4-methoxyphenyl group, but 3a replaces the thiophen-3-yl/piperazine with a naphthalene moiety. The naphthalene derivative (3a) exhibits superior α-glucosidase inhibition (IC₅₀ = 69 µM) compared to phenoxy or nitro-substituted analogs, highlighting the role of aromatic bulk in enzyme binding .

B. Thiophene vs. Thiazole/Triazole Heterocycles

- Thiophen-3-yl (Target) vs. Thiophen-2-yl () : Positional isomerism significantly impacts bioactivity. Thiophen-2-yl derivatives show antimycobacterial activity, whereas thiophen-3-yl analogs (like the target) may exhibit distinct target affinity due to altered electronic profiles .

- Thiazolo-triazole (Compound 26, ) : The thiazolo-triazole scaffold enhances metabolic stability compared to thiophene, with synthesis yields >70% .

C. Piperazine and Related Moieties

- 4-Methylpiperazine (Target) vs. Pyrrolidine (Compound 38, ) : Piperazine improves water solubility and CNS penetration. Pyrrolidine-containing Compound 38 demonstrates potent anticancer activity (IC₅₀ <10 µM), suggesting that smaller heterocycles may enhance cytotoxicity .

Pharmacological Cross-Comparison

A. Anticancer Activity

- Compound 38 () and 3d () outperform the target compound’s structural analogs in potency, likely due to sulfonylquinazoline and benzothiazole-thiazolidinone groups, which enhance DNA intercalation or kinase inhibition .

B. Metabolic Modulation

- The target compound’s piperazine-thiophene combination may offer advantages in blood-brain barrier penetration compared to 3a’s naphthalene group, which is more suited for peripheral antidiabetic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.